molecular formula C9H10N4O B8770709 2-((benzyloxy)methyl)-2H-tetrazole

2-((benzyloxy)methyl)-2H-tetrazole

Cat. No.: B8770709
M. Wt: 190.20 g/mol
InChI Key: AYAXOAGNHBKNTN-UHFFFAOYSA-N
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Description

2-((benzyloxy)methyl)-2H-tetrazole is a useful research compound. Its molecular formula is C9H10N4O and its molecular weight is 190.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

2-(phenylmethoxymethyl)tetrazole

InChI

InChI=1S/C9H10N4O/c1-2-4-9(5-3-1)6-14-8-13-11-7-10-12-13/h1-5,7H,6,8H2

InChI Key

AYAXOAGNHBKNTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCN2N=CN=N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 1-H-tetrazole (2.0 g, 28.5 mmol) and potassium carbonate (5.9 g, 42.7 mmol) in DMF (30 mL) was treated with benzyl chloromethyl ether (5.36 g, 34.2 mmol), and the reaction mixture was stirred for 4 hours. After this time, the reaction mixture was analyzed by LC/MS, which indicated that the reaction was not complete. As a result, the reaction was treated with benzyl chloromethyl ether (0.5 g, 3.19 mmol) and stirred for about 16 additional hours. At the conclusion of this period, the mixture was filtered, and the filtrate was concentrated in vacuo to yield a residue. The residue was diluted with diethyl ether (200 mL), washed 5× with water (50 mL), once with brine, dried over sodium sulfate, and then concentrated in vacuo. The resulting residue was purified over a 6×20 mm silica gel column, eluting with 20% then 30% ethyl acetate/hexanes to yield 2-(benzyloxymethyl)-2H-tetrazole (2.39 g, 44% yield) and 1-(benzyloxymethyl)-2H-tetrazole (2.56 g, 47% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.36 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a mixture of tetrazole (1 mmole) and powdered K2CO3 (1.5 mmole) in 1 mL DMF cooled to 0° C. was added benzyl chloromethyl ether (1.2 mmole) and the resulting mixture stirred for 30 min at 0° C. and then for 16 h at rt. The mixture was diluted with water and ether. Extraction and chromatography provided 2-benzyloxymethyltetrazole as a colorless oil.
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
1.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1.2 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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